3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.
Scientific Research Applications
1. Structural Analyses and Synthesis
Gündoğdu et al. (2017) conducted a study on novel compounds, including 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, synthesized as cytotoxic agents. These compounds were characterized using various methods like infrared, NMR, mass spectral data, and X-ray powder diffraction. The structural analyses revealed that these compounds are isostructural and have potential as cytotoxic agents (Gündoğdu et al., 2017).
2. Antioxidant and Anticancer Properties
Sunil et al. (2010) explored the antioxidant properties of similar triazolo-thiadiazoles, finding that these compounds exhibited potent antioxidant capabilities. Additionally, their cytotoxic effect on hepatocellular carcinoma cell lines was significant, indicating potential as anticancer agents (Sunil et al., 2010).
3. Potential in Anticancer Drug Development
Chowrasia et al. (2017) synthesized a series of fluorinated triazolo-thiadiazoles and tested them for anticancer activity against various cancerous cell lines. These compounds showed moderate to good antiproliferative potency, suggesting their potential in the development of anticancer drugs (Chowrasia et al., 2017).
4. Crystal Structure Analysis
Su et al. (2010) performed a detailed analysis of the crystal structure of similar 1,2,4-triazolo-thiadiazoles. The structural determination provided insights into the molecular arrangement and interactions within the crystal lattice, contributing to a better understanding of these compounds (Su et al., 2010).
Properties
Molecular Formula |
C16H11FN4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4OS/c1-22-13-8-4-11(5-9-13)15-20-21-14(18-19-16(21)23-15)10-2-6-12(17)7-3-10/h2-9H,1H3 |
InChI Key |
OSESDAJIOWFKNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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